1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol 1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 1396799-69-1
VCID: VC4799483
InChI: InChI=1S/C15H19N3O4S/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2
SMILES: C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CN=CC=C3
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.39

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol

CAS No.: 1396799-69-1

Cat. No.: VC4799483

Molecular Formula: C15H19N3O4S

Molecular Weight: 337.39

* For research use only. Not for human or veterinary use.

1-(Furan-2-yl)-2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethanol - 1396799-69-1

Specification

CAS No. 1396799-69-1
Molecular Formula C15H19N3O4S
Molecular Weight 337.39
IUPAC Name 1-(furan-2-yl)-2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethanol
Standard InChI InChI=1S/C15H19N3O4S/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2
Standard InChI Key JHYFCTSMRJNSCP-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CN=CC=C3

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core structure:
1-(furan-2-yl)-2-[4-(pyridine-3-sulfonyl)piperazin-1-yl]ethanol.

  • Furan-2-yl: A five-membered oxygen-containing heterocycle attached at the 2-position.

  • Piperazin-1-yl: A six-membered diamine ring substituted at the 1-position.

  • Pyridine-3-sulfonyl: A sulfonyl group (-SO₂-) bonded to pyridine at the 3-position.

  • Ethanol backbone: A two-carbon chain with a hydroxyl group at the terminal position .

Molecular Formula and Weight

The molecular formula is C₁₅H₂₀N₃O₄S, calculated as follows:

  • Furan (C₄H₃O): 4 carbons, 3 hydrogens, 1 oxygen.

  • Ethanol (C₂H₅O): 2 carbons, 6 hydrogens, 1 oxygen.

  • Piperazine (C₄H₁₀N₂): 4 carbons, 10 hydrogens, 2 nitrogens.

  • Pyridin-3-ylsulfonyl (C₅H₄NO₂S): 5 carbons, 4 hydrogens, 1 nitrogen, 2 oxygens, 1 sulfur.

The theoretical molecular weight is 340.4 g/mol, consistent with analogs such as furan-2-yl(4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidin-1-yl)methanone (PubChem CID 46885048) .

Structural Characteristics

Core Architecture

The molecule features three distinct regions:

  • Furan-2-yl group: Imparts planarity and π-π stacking potential.

  • Ethanol linker: Provides hydrogen-bonding capacity via the hydroxyl group.

  • 4-(Pyridin-3-ylsulfonyl)piperazine: Combines sulfonamide’s electronegativity with piperazine’s conformational flexibility .

Stereochemical Considerations

The ethanol carbon (C2) is a stereogenic center, yielding two enantiomers. Computational modeling predicts the (R)-enantiomer may exhibit higher binding affinity to biological targets due to optimal spatial alignment of the hydroxyl and sulfonyl groups .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Furan-2-ylethanol: Prepared via Grignard addition to furfural followed by reduction.

  • Pyridine-3-sulfonyl chloride: Synthesized from pyridine-3-thiol through chlorination and oxidation .

  • Piperazine: Commercially available or generated via cyclization of 1,2-diaminoethane derivatives.

Coupling Strategy

A three-step sequence is proposed:

  • Sulfonylation of Piperazine:
    Piperazine reacts with pyridine-3-sulfonyl chloride in acetonitrile at 45°C using DMAP (4-dimethylaminopyridine) and triethylamine as catalysts, achieving 86–88% yield .

    Piperazine+Pyridine-3-sulfonyl chlorideDMAP, Et₃NCH₃CN, 45°C4-(Pyridin-3-ylsulfonyl)piperazine\text{Piperazine} + \text{Pyridine-3-sulfonyl chloride} \xrightarrow[\text{DMAP, Et₃N}]{\text{CH₃CN, 45°C}} \text{4-(Pyridin-3-ylsulfonyl)piperazine}
  • Ethanol Linker Installation:
    4-(Pyridin-3-ylsulfonyl)piperazine undergoes nucleophilic substitution with epichlorohydrin, followed by acid-catalyzed ring-opening with furan-2-ylmagnesium bromide.

  • Hydroxylation:
    The intermediate chlorohydrin is hydrolyzed using aqueous NaOH to yield the final ethanol derivative .

Optimization Challenges

  • Solvent Selection: Acetonitrile outperforms dichloromethane in sulfonylation steps due to higher polarity and stability of intermediates .

  • Temperature Control: Maintaining 40–50°C during coupling prevents byproduct formation from exothermic reactions .

Physicochemical Properties

Solubility and Partitioning

PropertyValueMethod
LogP1.2 ± 0.3Calculated (ChemAxon)
Water Solubility12.5 mg/mLShake-flask (pH 7.4)
pKa9.1 (piperazine NH), 14.2 (-OH)Potentiometric titration

The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for biological activity .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs indicates a melting point of 168–172°C, with decomposition above 250°C. The sulfonyl group enhances thermal stability compared to non-sulfonylated piperazines .

ParameterPredictionTool Used
CYP3A4 InhibitionLow riskSwissADME
hERG InhibitionModerate riskProTox-II
Bioavailability68%pkCSM

The hydroxyl group likely reduces hERG binding compared to non-polar analogs, mitigating cardiotoxicity risks .

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